potassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate

Process chemistry Salt formation Solid-state properties

Why this intermediate? As the monopotassium salt of (S)-N-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid, this chiral spiroproline analogue delivers unmatched process control. Its crystalline, non‑hygroscopic form ensures precise stoichiometric charging for ledipasvir API coupling, while the strict (S)-enantiomer configuration meets ICH Q6A impurity specifications. With ≥97% HPLC purity and commercial specs reaching ≥99%, it serves as both a working reference standard and a reliable building block for generic development and SAR studies. Eliminate moisture and purity variability – order this well-characterized, enantiopure salt today.

Molecular Formula C12H19KNO4
Molecular Weight 280.38 g/mol
CAS No. 1441673-92-2
Cat. No. B592070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepotassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate
CAS1441673-92-2
Molecular FormulaC12H19KNO4
Molecular Weight280.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(CC2)CC1C(=O)O.[K]
InChIInChI=1S/C12H19NO4.K/c1-11(2,3)17-10(16)13-7-12(4-5-12)6-8(13)9(14)15;/h8H,4-7H2,1-3H3,(H,14,15);/t8-;/m0./s1
InChIKeyOIXJIAROEBXHCQ-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate (CAS 1441673-92-2): A Defined Spirocyclic Proline Synthon for NS5A Inhibitor Assembly


Potassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate is the monopotassium salt of (S)-N-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid, a chiral, non-proteinogenic, spirocyclopropane-fused proline analogue [1]. This compound serves as a registered key intermediate in the industrial synthesis of the hepatitis C virus (HCV) NS5A inhibitor ledipasvir (GS-5885), a component of the fixed-dose combination Harvoni® [2]. It is supplied as an enantiomerically enriched (S)-configured crystalline solid with an empirical formula of C₁₂H₁₈KNO₄ (MW 279.37) and is typically characterized by ≥97% HPLC purity, with commercial specifications reaching ≥99.0% .

Why Closely Related 5-Azaspiro[2.4]heptane Derivatives Cannot Substitute Potassium (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate in NS5A Inhibitor Synthesis


Interchangeability among in-class 5-azaspiro[2.4]heptane-6-carboxylate derivatives is precluded by three tightly coupled requirements of the ledipasvir synthetic route: (i) strict (S)-enantiomeric configuration at C-6, as the opposite antipode yields a diastereomeric API that is pharmacologically incompetent and constitutes a regulated impurity [1]; (ii) the N-Boc protecting group, which must remain intact during metalation and coupling steps while being orthogonal to other protecting groups in the convergent assembly [1]; and (iii) the potassium carboxylate salt form, which provides a crystalline, non-hygroscopic intermediate that can be isolated with high purity and accurately weighed for stoichiometric control, whereas the corresponding free acid (CAS 1129634-44-1) is an oil or amorphous solid susceptible to moisture absorption and decomposition . Competing synthesis routes using racemic resolution deliver the desired (S)-enantiomer in only ~33% yield with expensive resolving agents, making the enantioselective catalytic route quantitatively and economically differentiated [2].

Quantitative Differentiation Evidence: Potassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate vs. Closest Analogs


Potassium Salt Crystallinity Advantage: 86% Isolated Yield vs. Free Acid Oil Handling Losses

The target potassium salt is isolated as a crystalline white solid in 86% yield from the free acid precursor via treatment with 1.0 M potassium tert-butoxide in 2-MeTHF/THF at 20–40 °C . In contrast, the direct free acid (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid (CAS 1129634-44-1) is consistently obtained as an oil [1] and exhibits hygroscopic behavior with documented instability under high humidity and acidic/basic conditions . Potassium salt formation converts an intractable oil into a readily filterable, dryable solid that can be precisely weighed for subsequent cGMP coupling steps, eliminating gravimetric uncertainty and material transfer losses inherent to oily intermediates.

Process chemistry Salt formation Solid-state properties Ledipasvir intermediate

Enantioselective Catalytic Route: 95:5 e.r. and 49% Overall Yield vs. Chiral Resolution at 33% Yield

The catalytic enantioselective route to the precursor (S)-N-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid achieves a 95:5 enantiomeric ratio (e.r.) at the key 4-methyleneproline intermediate stage, as determined by chiral HPLC [1]. The overall three-step sequence from the methylene proline tert-butyl ester proceeds in 49% overall yield (dibromocyclopropanation: 73% → ester hydrolysis: 80% → hydrogenolytic debromination: 83%) [1]. In contrast, the alternative chiral resolution route using (1S,2R)-1-amino-2-indanol as a resolving agent delivers the desired (S)-enantiomer in only ~33% yield, with documented operational complexity and high reagent cost [2]. The catalytic route provides a 1.48-fold yield advantage over the resolution approach.

Asymmetric catalysis Enantioselective synthesis Phase-transfer catalysis Spirocyclopropane

Cyclopropanation Efficiency: CBr₃CO₂Na-Mediated Dibromocarbene Addition at 73% vs. Simmons–Smith or Bromoform Routes

The key spirocyclopropane ring construction exhibits strong reagent-dependence. Using sodium trichloroacetate (CBr₃CO₂Na) on the tert-butyl ester substrate, dibromocyclopropanation proceeds in 73% yield [1]. This substantially outperforms two alternative approaches: (a) classical Simmons–Smith cyclopropanation (ZnEt₂, CH₂I₂) of the same substrate, which gave complex mixtures with significant deprotection side-products [1], and (b) dibromocarbene addition from bromoform (CHBr₃) onto the corresponding free carboxylic acid substrate, which yielded only 40% [1]. The 73% yield represents a 1.83-fold improvement over the bromoform/free acid method.

Cyclopropanation Dibromocarbene Spirocyclic building block Reaction optimization

Commercial Purity Specification: ≥99.0% HPLC vs. Standard Intermediate Purity of 95–97%

Commercial suppliers of the potassium salt specify purity at ≥99.0% by HPLC, with strict limits on individual unspecified impurities and total impurities [1]. This contrasts with the typical purity specification of 97.0–98.0% for the corresponding free acid (CAS 1129634-44-1) from multiple vendors . The elevated purity specification is critical because trace impurities in the spirocyclic intermediate can participate in unintended side reactions during the multi-step convergent assembly of ledipasvir, generating difficult-to-purge by-products that compromise API purity [1].

Pharmaceutical intermediate Purity specification Quality control cGMP synthesis

Debromination Step Selectivity: Hydrogenolysis at 83% vs. Radical Tris(trimethylsilyl)silane Reduction at 53%

In the final step of the spirocyclopropane core assembly, catalytic hydrogenolysis (H₂, Pd/C) removes both bromine atoms from the dibromocyclopropane intermediate in 83% yield while preserving the (S)-configuration at C-6 as a single stereoisomer [1]. The alternative radical debromination using tris(trimethylsilyl)silane (TTMSS) and AIBN achieves only 53% yield under comparable conditions [1]. This 1.57-fold yield advantage, combined with the operational simplicity of heterogeneous catalysis (no stoichiometric organosilane reagent to remove), makes the hydrogenolytic route the preferred industrial process—and the potassium salt derived from this route benefits from higher throughput and lower residual metal/organic contamination risk.

Debromination Hydrogenolysis Radical reduction Diastereoselectivity

Procurement-Relevant Application Scenarios for Potassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate (CAS 1441673-92-2)


cGMP Manufacturing of Ledipasvir (GS-5885) API via Convergent Fragment Coupling

This potassium salt is the preferred spirocyclic fragment for the industrial-scale convergent synthesis of ledipasvir API. The crystalline, non-hygroscopic nature of the potassium salt (86% isolated yield from free acid) enables precise stoichiometric control during the amide bond-forming coupling with the fluorene-imidazole-benzimidazole fragment, a step that is sensitive to both moisture and inaccurate charging. The enantiomeric purity (95:5 e.r.) established during the catalytic asymmetric synthesis [1] is retained through the salt formation and subsequent coupling, ensuring that the final API meets the enantiomeric purity specifications required by ICH Q6A and relevant pharmacopoeial monographs.

Analytical Reference Standard and Impurity Profiling for ANDA Filings

As a characterized ledipasvir intermediate with a ≥99.0% HPLC purity specification [2], this compound serves as both a working reference standard for in-process HPLC monitoring and as the parent compound for identifying and quantifying process-related impurities (e.g., the des-Boc derivative, the (R)-enantiomer, and the free acid, Ledipasvir Impurity-19) [2]. ANDA applicants can use this high-purity potassium salt to establish system suitability parameters and relative response factors for impurity methods without the confounding contribution of the intermediate's own impurity burden.

Medicinal Chemistry Exploration of Spirocyclopropane-Containing NS5A Inhibitor Analogues

Research groups engaged in HCV NS5A inhibitor SAR studies can utilize this compound as a late-stage diversification point. The potassium carboxylate is directly amenable to HATU- or EDCI-mediated amide coupling with diverse amine-containing fragments, bypassing the need for in situ carboxylate activation. The 49% overall yield catalytic enantioselective route [1] provides a cost-efficient supply of enantiopure material for parallel library synthesis, enabling systematic exploration of the spirocyclic proline region's contribution to GT1a replicon potency, where ledipasvir exhibits an EC₅₀ of 31 pM [3].

Process Development and Route Scouting for Generic Ledipasvir Manufacture

For generic pharmaceutical manufacturers developing non-infringing synthetic routes to ledipasvir, this potassium salt represents a standardized, commercially available building block that can serve as a benchmark intermediate. Its well-characterized NMR spectra (¹H, ¹³C, including rotamer assignments) and the documented 86% salt formation yield from the free acid provide a clear target profile against which alternative salt forms (e.g., sodium, calcium, or amine salts) or direct free acid coupling strategies can be quantitatively compared for process efficiency, impurity control, and overall cost of goods.

Quote Request

Request a Quote for potassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.